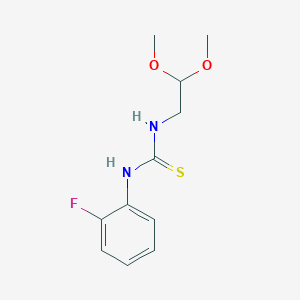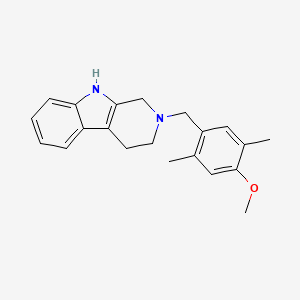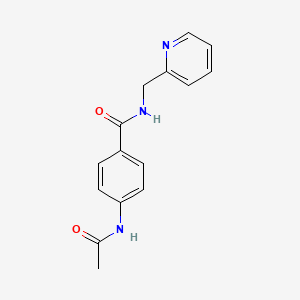
N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea, also known as DMTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTF belongs to the class of thiourea derivatives and is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes.
作用機序
N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea exerts its effects through the inhibition of various enzymes and receptors. For example, N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea inhibits topoisomerase II by binding to its active site, preventing it from carrying out its function of DNA replication and cell division. Similarly, N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea modulates the activity of NMDA receptors by binding to their allosteric sites, leading to the enhancement or inhibition of their activity.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea has been found to have various biochemical and physiological effects, depending on the target enzyme or receptor. For example, inhibition of topoisomerase II by N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea leads to the accumulation of DNA damage and the suppression of cancer cell growth and proliferation. Modulation of NMDA receptor activity by N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea has been shown to enhance learning and memory in animal models.
実験室実験の利点と制限
N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea has several advantages as a research tool, including its potency as an enzyme and receptor inhibitor, its ability to modulate various signaling pathways, and its potential therapeutic applications. However, N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea also has some limitations, such as its toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea research, including the development of more efficient synthesis methods, the identification of new targets for N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea inhibition, and the optimization of N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea's pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, further studies are needed to elucidate the mechanisms underlying N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea's effects on various enzymes and receptors, as well as its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea is a promising compound with potential applications in various fields, including cancer research, neuroscience, and drug development. Its unique properties, such as its ability to act as a potent enzyme and receptor inhibitor, make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanisms underlying N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea's effects and to optimize its properties for clinical use.
合成法
N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with dimethoxyethyl isocyanate in the presence of a catalyst. The resulting product is then treated with thionyl chloride to yield N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea. Another method involves the reaction of 2-fluoroaniline with dimethoxyethyl isothiocyanate in the presence of a base, followed by treatment with hydrochloric acid to obtain N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea.
科学的研究の応用
N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the suppression of cancer cell growth and proliferation, making N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea a promising candidate for cancer treatment.
In neuroscience, N-(2,2-dimethoxyethyl)-N'-(2-fluorophenyl)thiourea has been found to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. This modulation has been shown to have potential therapeutic effects in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-15-10(16-2)7-13-11(17)14-9-6-4-3-5-8(9)12/h3-6,10H,7H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYISGQSPDUIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=S)NC1=CC=CC=C1F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5790172.png)





![N,N-dimethyl-N'-[1-methyl-3-(phenyldiazenyl)-1H-indol-2-yl]imidoformamide](/img/structure/B5790210.png)
![1-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5790227.png)
![2-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5790247.png)


![3-cyclohexyl-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5790267.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
